3-Hydroxyhexanoate

描述

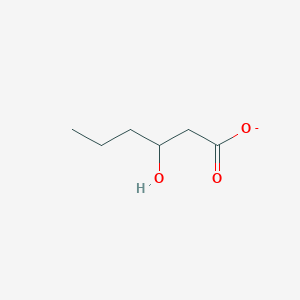

Structure

3D Structure

属性

分子式 |

C6H11O3- |

|---|---|

分子量 |

131.15 g/mol |

IUPAC 名称 |

3-hydroxyhexanoate |

InChI |

InChI=1S/C6H12O3/c1-2-3-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/p-1 |

InChI 键 |

HPMGFDVTYHWBAG-UHFFFAOYSA-M |

SMILES |

CCCC(CC(=O)[O-])O |

规范 SMILES |

CCCC(CC(=O)[O-])O |

同义词 |

3-hydroxycaproic acid 3-hydroxyhexanoate 3-hydroxyhexanoic acid |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to 3-Hydroxyhexanoate: Discovery, Natural Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyhexanoate (3HHx) is a medium-chain-length (mcl) hydroxyalkanoic acid that has garnered significant interest, primarily as a monomeric constituent of the biodegradable copolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)). This technical guide provides a comprehensive overview of the discovery and natural occurrence of this compound, both in its polymeric and free acid forms. It details the biosynthetic pathways leading to its formation in bacteria and presents a compilation of quantitative data on its prevalence in various microorganisms. Furthermore, this guide offers in-depth experimental protocols for the extraction of P(3HB-co-3HHx) from bacterial biomass and the subsequent quantification of its this compound fraction using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Discovery and Natural Occurrence

The discovery of this compound is intrinsically linked to the study of polyhydroxyalkanoates (PHAs), which were first identified by Lemoigne in Bacillus megaterium in 1926. However, the specific copolymer containing this compound, P(3HB-co-3HHx), was first reported in the bacterium Aeromonas caviae in 1993. This marked the initial identification of this compound as a naturally occurring monomer in a biopolymer.

Beyond its presence in bacterial storage polymers, free 3-hydroxyhexanoic acid and its derivatives have been identified in a variety of natural sources, although quantitative data remains limited.

-

In Bacteria : this compound is a common monomer in the P(3HB-co-3HHx) copolymer produced by a range of bacteria, including Aeromonas caviae and Cupriavidus sp.[1]. Genetically engineered strains of Escherichia coli and Cupriavidus necator (formerly Ralstonia eutropha) are also widely used for its production[2][3]. The proportion of the 3HHx monomer can be influenced by the carbon source provided to the bacteria, such as plant oils or fatty acids[1].

-

In Eukaryotes : (R)-3-Hydroxyhexanoic acid is believed to be present in all eukaryotes, from yeast to humans, where it is involved in the fatty acid biosynthesis pathway[4].

-

In Animals : The compound has been detected in chicken and pork[4]. Notably, 3-hydroxyhexanoic acid has been identified as an abnormal metabolite in the urine and serum of diabetic patients experiencing ketoacidosis[5].

-

In Plants : The presence of 3-hydroxyhexanoic acid has been reported in several plant species, including tamarillo (Solanum betaceum), strawberry (Fragaria), and hog plum (Spondias mombin)[6]. Furthermore, its ester derivative, methyl this compound, is a known aroma compound in fruits such as soursop (Annona muricata) and papaya (Carica papaya)[7].

Quantitative Occurrence of this compound in Bacterial Copolymers

The molar percentage of this compound in the P(3HB-co-3HHx) copolymer is a critical parameter that influences the physical properties of the bioplastic. The following table summarizes the 3HHx content achieved in various bacterial strains under different conditions.

| Bacterial Strain | Carbon Source | 3HHx (mol%) | Reference |

| Cupriavidus sp. Oh_1/phaCRaJPa | Soybean Oil | 27.2 | [1] |

| Engineered Cupriavidus necator | Fructose (B13574) | 22 | [8] |

| Engineered Cupriavidus necator | CO2 | up to 47.7 | [9] |

| Engineered Escherichia coli | Glucose | 10 - 14 | [2][3] |

| Bacillus flexus S5a | Palm Oil | Predominant monomer | [10] |

Biosynthesis of this compound in Bacteria

In bacteria, this compound is synthesized as a co-monomer for PHA production through several metabolic routes. The primary pathways involved are the β-oxidation of fatty acids and de novo fatty acid synthesis.

Biosynthesis from Fatty Acids (β-Oxidation Pathway)

When bacteria are cultured on fatty acids or plant oils, the β-oxidation pathway is a major source of (R)-3-hydroxyacyl-CoA precursors for PHA synthesis. For the incorporation of the this compound monomer, intermediates of the β-oxidation of fatty acids with six or more carbons are channeled towards PHA synthesis. The key enzyme in this process is the PHA synthase (PhaC), which polymerizes the (R)-3-hydroxyhexanoyl-CoA into the growing PHA chain.

De Novo Fatty Acid Synthesis Pathway

Bacteria can also synthesize P(3HB-co-3HHx) from simple carbon sources like sugars through the de novo fatty acid synthesis pathway. In this pathway, acetyl-CoA is elongated to form longer chain acyl-CoAs, which can then be converted to (R)-3-hydroxyhexanoyl-CoA and incorporated into the PHA polymer. This often involves engineered metabolic pathways to enhance the production of the 3HHx monomer.

Experimental Protocols

Accurate quantification of this compound, particularly within the P(3HB-co-3HHx) copolymer, is crucial for research and development. This section provides detailed protocols for the extraction of the polymer from bacterial cells and its subsequent analysis by GC-MS and HPLC.

Extraction of P(3HB-co-3HHx) from Bacterial Cells using Sodium Hypochlorite (B82951)

This method is based on the principle that PHAs are resistant to degradation by sodium hypochlorite, which digests the non-PHA cellular material.

Materials:

-

Bacterial cell pellet (lyophilized or wet)

-

Sodium hypochlorite solution (commercial bleach, typically 5-6% active chlorine)

-

Centrifuge and centrifuge tubes

-

Fume hood

Procedure:

-

Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with distilled water and re-centrifuge. The pellet can be used wet or after lyophilization (freeze-drying).

-

Digestion: Resuspend the cell pellet in a sodium hypochlorite solution. A common ratio is 1 g of dry cell weight to 20-50 mL of hypochlorite solution.

-

Incubation: Incubate the suspension at room temperature or a slightly elevated temperature (e.g., 37°C) for 1-2 hours with gentle agitation. This step should be performed in a fume hood.

-

Centrifugation: Centrifuge the mixture to pellet the released PHA granules.

-

Washing: Carefully decant the supernatant. Wash the PHA pellet sequentially with distilled water, methanol, and then again with distilled water to remove residual hypochlorite and cellular debris. Centrifuge after each wash.

-

Drying: Dry the final PHA pellet, which should appear as a white powder, in an oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific method for determining the monomeric composition of PHAs. The protocol involves the transesterification of the polymer to volatile methyl esters of the constituent hydroxyalkanoic acids.

Materials:

-

Dried PHA powder (from section 3.1)

-

Methanol containing 3% (v/v) sulfuric acid

-

Chloroform

-

Internal standard (e.g., methyl benzoate)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., polar-phase like a wax column)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of dried PHA into a screw-capped glass tube.

-

Methanolysis: Add 2 mL of chloroform and 2 mL of methanol containing 3% (v/v) sulfuric acid. Add a known amount of internal standard.

-

Reaction: Tightly cap the tube and heat at 100°C for 3-4 hours in a heating block or oven.

-

Extraction: After cooling to room temperature, add 1 mL of distilled water and vortex thoroughly. Centrifuge to separate the phases.

-

Sample Collection: Carefully transfer the lower chloroform phase, containing the methyl esters, to a new vial. Dry the chloroform phase over a small amount of anhydrous sodium sulfate.

-

GC-MS Analysis: Inject an aliquot of the chloroform phase into the GC-MS system.

-

Typical GC conditions:

-

Injector temperature: 250°C

-

Oven program: Start at 80°C, hold for 2 minutes, ramp to 220°C at 8°C/min, hold for 5 minutes.

-

Carrier gas: Helium

-

-

MS detection: Operate in scan mode to identify the peaks and in selected ion monitoring (SIM) mode for quantification, using characteristic ions for methyl this compound and the internal standard.

-

-

Quantification: Identify the peak for methyl this compound based on its retention time and mass spectrum. Quantify the amount by comparing its peak area to that of the internal standard, using a pre-established calibration curve.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides an alternative method for quantifying PHA monomers after hydrolysis of the polymer.

Materials:

-

Dried PHA powder

-

Concentrated sulfuric acid or sodium hydroxide (B78521) solution

-

HPLC system with a UV detector and a suitable column (e.g., an organic acid analysis column)

-

Mobile phase (e.g., dilute sulfuric acid)

-

Standards for 3-hydroxybutyric acid and 3-hydroxyhexanoic acid

Procedure:

-

Hydrolysis:

-

Acid Hydrolysis: Accurately weigh 5-10 mg of PHA into a glass tube and add 1 mL of concentrated sulfuric acid. Heat at 90°C for 60 minutes. This will convert the 3-hydroxyalkanoates to their corresponding crotonic acids.

-

Alkaline Hydrolysis: Alternatively, treat the PHA with a sodium hydroxide solution at an elevated temperature to hydrolyze the ester bonds, yielding the sodium salts of the hydroxy acids.

-

-

Sample Preparation: After cooling, dilute the reaction mixture with the HPLC mobile phase and filter through a 0.22 µm syringe filter.

-

HPLC Analysis: Inject the prepared sample into the HPLC system.

-

Typical HPLC conditions:

-

Column: Organic acid analysis column

-

Mobile phase: Isocratic elution with dilute sulfuric acid (e.g., 5 mM)

-

Flow rate: 0.6 mL/min

-

Detector: UV detector at 210 nm

-

-

-

Quantification: Identify the peaks for the resulting acids based on their retention times compared to the standards. Quantify the amounts using calibration curves prepared from the standards.

Conclusion

This compound is a versatile molecule with a significant presence in the microbial world as a key component of biodegradable polymers. Its occurrence in free form in eukaryotes, including plants and animals, suggests broader, though less understood, biological roles. The methodologies detailed in this guide provide a robust framework for the extraction and quantitative analysis of this compound from bacterial sources, which is essential for advancing research in bioplastics, metabolic engineering, and potentially in understanding its role in other biological systems. Further investigation is warranted to elucidate the full extent of its natural occurrence, particularly quantitative data for the free acid, and to explore any potential signaling functions it may possess.

References

- 1. Discovery of a High this compound Containing Poly-3-hydroxybutyrate-co-3-hydroxyhexanoate Producer-, Cupriavidus sp. Oh_1 with Enhanced Fatty Acid Metabolism [mdpi.com]

- 2. Frontiers | Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination [frontiersin.org]

- 3. Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for (R)-3-Hydroxyhexanoic acid (HMDB0010718) [hmdb.ca]

- 5. caymanchem.com [caymanchem.com]

- 6. 3-Hydroxyhexanoic acid | C6H12O3 | CID 151492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl this compound | C7H14O3 | CID 519845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Improved artificial pathway for biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) with high C6-monomer composition from fructose in Ralstonia eutropha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) from CO2 by a Recombinant Cupriavidus necator - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijaseit.insightsociety.org [ijaseit.insightsociety.org]

Metabolic Pathways for 3-Hydroxyhexanoate Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyhexanoate (3HHx) is a medium-chain-length (mcl) hydroxyalkanoate that serves as a key monomer in the production of polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polyesters. The incorporation of 3HHx into PHA polymers, such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)), significantly improves their mechanical properties, enhancing their flexibility and reducing their crystallinity compared to the more brittle poly(3-hydroxybutyrate) (P3HB) homopolymer. This makes P(3HB-co-3HHx) a versatile bioplastic with potential applications in packaging, medical devices, and drug delivery systems. This technical guide provides an in-depth overview of the metabolic pathways for 3HHx production, detailed experimental protocols, and the regulatory networks that govern its synthesis.

Core Metabolic Pathways for this compound Synthesis

The biosynthesis of 3HHx-CoA, the direct precursor for its polymerization into PHAs, primarily occurs through three main metabolic routes: the fatty acid β-oxidation pathway, the de novo fatty acid synthesis pathway, and engineered artificial pathways.

Fatty Acid β-Oxidation Pathway

The fatty acid β-oxidation cycle is a major catabolic pathway for the breakdown of fatty acids and is a natural source of (R)-3-hydroxyacyl-CoA intermediates, including (R)-3-hydroxyhexanoyl-CoA. When microorganisms are cultured on fatty acids like hexanoate (B1226103) or longer-chain fatty acids such as dodecanoate, the intermediates of the β-oxidation cycle can be channeled towards PHA synthesis.[1]

The key enzymes involved in this pathway are:

-

Acyl-CoA Synthetase (FadD): Activates fatty acids by converting them into their corresponding acyl-CoA esters.

-

Acyl-CoA Dehydrogenase (FadE): Catalyzes the oxidation of acyl-CoA to trans-2-enoyl-CoA.

-

Enoyl-CoA Hydratase (FadB/PhaJ): Hydrates the trans-2-enoyl-CoA to produce (S)-3-hydroxyacyl-CoA (by FadB) or (R)-3-hydroxyacyl-CoA (by PhaJ). (R)-specific enoyl-CoA hydratases (PhaJ) are crucial for providing the correct stereoisomer for PHA synthase.[2]

-

3-Hydroxyacyl-CoA Dehydrogenase (FadB): Oxidizes (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.

-

β-Ketothiolase (FadA/PhaA): Cleaves 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA.

To enhance the flux towards 3HHx-CoA, metabolic engineering strategies often involve the overexpression of a (R)-specific enoyl-CoA hydratase (PhaJ) and a PHA synthase (PhaC) with broad substrate specificity that can efficiently incorporate mcl-monomers.[2][3]

De Novo Fatty Acid Synthesis Pathway

When grown on unrelated carbon sources like sugars (e.g., glucose, fructose), some microorganisms can synthesize 3HHx through the de novo fatty acid synthesis pathway.[4] This pathway builds up fatty acids from acetyl-CoA. The intermediates of this anabolic pathway can be diverted to form 3HHx-CoA.

The central steps involve:

-

Conversion of Acetyl-CoA to Malonyl-CoA: Catalyzed by acetyl-CoA carboxylase (Acc).

-

Formation of Malonyl-ACP: Catalyzed by malonyl-CoA-ACP transacylase (FabD).

-

Chain Elongation: A series of reactions catalyzed by enzymes of the fatty acid synthase (FAS) complex extends the acyl chain by two carbons in each cycle, using malonyl-ACP as the donor. Key intermediates include 3-ketoacyl-ACP and (R)-3-hydroxyacyl-ACP.

-

Conversion to 3-Hydroxyhexanoyl-CoA: The (R)-3-hydroxyhexanoyl-ACP intermediate can be converted to (R)-3-hydroxyhexanoyl-CoA, which then enters the PHA synthesis pathway.

Engineered Artificial Pathways

To improve the efficiency and control of 3HHx production from simple carbon sources, several artificial metabolic pathways have been constructed in hosts like Escherichia coli and Cupriavidus necator.[5] These pathways often combine enzymes from different organisms to create novel routes to 3HHx-CoA.

A notable example is the construction of a pathway that reverses the β-oxidation cycle, starting from acetyl-CoA. This engineered pathway typically involves:

-

Condensation of two Acetyl-CoA molecules: Catalyzed by β-ketothiolase (PhaA or BktB) to form acetoacetyl-CoA.

-

Reduction of Acetoacetyl-CoA: Catalyzed by an acetoacetyl-CoA reductase (PhaB) to form (R)-3-hydroxybutyryl-CoA.

-

Dehydration and Reduction to Butyryl-CoA: (R)-3-hydroxybutyryl-CoA is converted to crotonyl-CoA, which is then reduced to butyryl-CoA. A key enzyme combination used for this step is crotonyl-CoA carboxylase/reductase (Ccr) and ethylmalonyl-CoA decarboxylase (Emd).

-

Chain Elongation to Hexanoyl-CoA: Butyryl-CoA is elongated to hexanoyl-CoA through a condensation reaction with acetyl-CoA, catalyzed by a β-ketothiolase like BktB.

-

Conversion to (R)-3-Hydroxyhexanoyl-CoA: Hexanoyl-CoA is then converted to (R)-3-hydroxyhexanoyl-CoA via intermediates of the β-oxidation pathway, often involving the overexpression of a (R)-specific enoyl-CoA hydratase (PhaJ).[6]

-

Polymerization: Finally, a PHA synthase (PhaC) with a high affinity for mcl-monomers polymerizes (R)-3-hydroxyhexanoyl-CoA along with (R)-3-hydroxybutyryl-CoA into the P(3HB-co-3HHx) copolymer.[6]

Data Presentation: Quantitative Analysis of this compound Production

The following tables summarize quantitative data from various studies on 3HHx production in different microbial hosts and under different conditions.

Table 1: Production of P(3HB-co-3HHx) in Recombinant Escherichia coli

| Strain | Carbon Source | Key Genes Expressed | PHA Content (wt%) | 3HHx Fraction (mol%) | Final PHA Concentration (g/L) | Reference |

| E. coli JM109 | Glucose | ccrMe, emdMm, phaJ4aRe, bktBRe, hadRe, crt2Re, phaPD4N, phaCNSDG, phaJAc, phaAB1Re | 41 | 14 | 2.8 | |

| E. coli | Glucose | PhaB1-dependent and FadB-dependent reverse β-oxidation pathways | 12 | 10 | 0.65 | |

| E. coli | Dodecanoic acid | Aeromonas PHA biosynthesis genes, R. eutropha reductase | 27.2 | 10.8 | 21.5 | [7] |

Table 2: Production of P(3HB-co-3HHx) in Cupriavidus necator (formerly Ralstonia eutropha)

| Strain | Carbon Source | Key Genetic Modifications | PHA Content (wt%) | 3HHx Fraction (mol%) | Final PHA Concentration (g/L) | Reference |

| R. eutropha (engineered) | Fructose | ΔphaB1, expression of ccr, phaJ4a, emd | - | 22 | - | [5] |

| C. necator MF01ΔB1/pBBP-ccrMeJ4a-emd | CO2 | Replacement of phaA and phaC with bktB and phaCNSDG, deletion of phaB1, expression of ccrMe, phaJ4a, emdMm | - | 47.7 | - | [8] |

| C. necator Re2058/pCB113 | Fructose and Rapeseed Oil | - | 86 | 17 | 106.6 | [9] |

| C. necator PHB-4 | Palm oil | Expression of phaC from Rhodococcus aetherivorans and phaJ from Pseudomonas aeruginosa | 71 | 17 | - | [3] |

| C. necator PHB-4 | Palm oil | Expression of phaC from R. aetherivorans, phaJ from P. aeruginosa, and altered phaB activity | 66 | 30 | - | [3] |

Table 3: Production of P(3HB-co-3HHx) in Aeromonas species

| Strain | Carbon Source | Cultivation Conditions | PHA Content (wt%) | 3HHx Fraction (mol%) | Final PHA Concentration (g/L) | Reference |

| Aeromonas hydrophila 4AK4 | Glucose and Lauric Acid | Fed-batch, phosphorus limitation | 50 | 11 | 25 | [10] |

| Recombinant A. hydrophila | Sodium hexanoate | Two-step cultivation, nitrogen limitation | 54 | 94.5 | - | [11] |

| Recombinant A. hydrophila | Sodium octanoate | Two-step cultivation, nitrogen limitation | 51 | 82 | - | [11] |

Experimental Protocols

Protocol 1: Production of P(3HB-co-3HHx) in Recombinant E. coli

This protocol is a generalized procedure based on methodologies described for engineered E. coli strains.[6][7][12]

1. Strain and Plasmid Construction:

- Clone the necessary genes for the desired metabolic pathway (e.g., genes from the engineered artificial pathway) into appropriate expression vectors with compatible origins of replication and antibiotic resistance markers.

- Transform the constructed plasmids into a suitable E. coli host strain (e.g., JM109, DH5α).

2. Media Preparation:

- Luria-Bertani (LB) Medium: 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl.

- M9 Minimal Medium (for production): 6.78 g/L Na2HPO4, 3 g/L KH2PO4, 0.5 g/L NaCl, 1 g/L NH4Cl. After autoclaving, add 2 mL of 1 M MgSO4, 0.1 mL of 1 M CaCl2, and 10 mL of 20% (w/v) glucose per liter.

- Supplement media with appropriate antibiotics for plasmid maintenance.

3. Cultivation and Induction:

- Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

- Inoculate 100 mL of production medium in a 500 mL flask with the overnight culture to an initial OD600 of ~0.1.

- Grow the culture at 30°C with shaking (e.g., 200 rpm).

- When the OD600 reaches 0.4-0.6, induce gene expression with an appropriate inducer (e.g., 1 mM IPTG for Ptac or Plac promoters).

- Continue cultivation for 48-72 hours.

4. Fed-Batch Fermentation (for higher yields):

- Perform batch cultivation in a fermenter with a defined medium until the initial carbon source is nearly depleted.

- Initiate a feeding strategy with a concentrated solution of the carbon source (e.g., glucose) and other necessary nutrients to maintain a controlled growth rate and induce PHA accumulation. Maintain pH at a setpoint (e.g., 7.0) by adding a base (e.g., NH4OH). Control dissolved oxygen (DO) at a specific level (e.g., 20%) by adjusting agitation and aeration rates.

Protocol 2: Extraction and Quantification of P(3HB-co-3HHx)

This protocol combines methods for PHA extraction and subsequent analysis by gas chromatography (GC).

1. Cell Harvesting and Lysis:

- Harvest cells from the culture by centrifugation (e.g., 8000 x g for 10 min).

- Wash the cell pellet with distilled water and lyophilize to determine the cell dry weight (CDW).

- For extraction, resuspend a known amount of lyophilized cells in chloroform (B151607).

2. PHA Extraction with Sodium Hypochlorite (B82951) (Alternative Method):

- Suspend the cell pellet in a sodium hypochlorite solution (e.g., 3-5% active chlorine).

- Incubate at room temperature or a slightly elevated temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours) to digest non-PHA cellular material.

- Centrifuge to collect the PHA granules.

- Wash the PHA pellet sequentially with water, ethanol, and/or acetone (B3395972) to remove residual hypochlorite and lipids.

- Dry the purified PHA.

3. Gas Chromatography (GC) Analysis:

- Methanolysis: To a known amount of dried cells or purified PHA in a sealed tube, add a solution of methanol (B129727) containing sulfuric acid (e.g., 3% v/v) and an internal standard (e.g., benzoic acid).

- Heat the mixture at 100°C for 2-4 hours to convert the hydroxyalkanoate monomers into their corresponding methyl esters.

- After cooling, add water and an organic solvent (e.g., chloroform or hexane) and vortex to extract the methyl esters into the organic phase.

- Inject the organic phase into a gas chromatograph equipped with a suitable capillary column (e.g., DB-WAX) and a flame ionization detector (FID) or a mass spectrometer (MS).

- Quantify the peak areas corresponding to methyl-3-hydroxybutyrate and methyl-3-hydroxyhexanoate relative to the internal standard to determine the PHA content and monomer composition.

Visualization of Metabolic and Signaling Pathways

Metabolic Pathway for this compound Production

The following diagram illustrates the key metabolic pathways leading to the synthesis of (R)-3-hydroxyhexanoyl-CoA, the precursor for 3HHx incorporation into PHAs.

Caption: Metabolic pathways for (R)-3-hydroxyhexanoyl-CoA synthesis.

Signaling Pathway for PHA Synthesis Regulation

The regulation of PHA synthesis is complex, involving both global and specific regulatory networks that respond to nutrient availability and cellular energy status.

Caption: Simplified regulatory network of PHA synthesis.

Conclusion

The production of this compound is a key area of research in the field of bioplastics, offering a pathway to more versatile and functional biodegradable polymers. Understanding the intricate metabolic pathways, the regulatory networks that control them, and the precise experimental protocols for production and analysis is crucial for advancing this technology. This guide provides a comprehensive overview of these core aspects, serving as a valuable resource for researchers and professionals in the field. Further research into optimizing these pathways through metabolic engineering and synthetic biology will continue to drive the development of sustainable and high-performance biomaterials.

References

- 1. Metabolic Engineering of Escherichia coli for Production of Enantiomerically Pure (R)-(−)-Hydroxycarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved fed-batch production of high-purity PHB (poly-3 hydroxy butyrate) by Cupriavidus necator (MTCC 1472) from sucrose-based cheap substrates under response surface-optimized conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. [PDF] A rapid hypochlorite method for extraction of polyhydroxy alkanoates from bacterial cells. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. Rapid Method for Estimating Polyhydroxybutyrate Accumulation in Bacteria Using Sodium Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic Engineering of Escherichia coli for Production of Polyhydroxyalkanoates with Hydroxyvaleric Acid Derived from Levulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Hydroxyhexanoate in Next-Generation Polyhydroxyalkanoate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by microorganisms that hold immense promise as sustainable alternatives to conventional plastics. The incorporation of medium-chain-length (MCL) monomers, such as 3-hydroxyhexanoate (3HHx), into short-chain-length (SCL) PHA polymers, particularly poly(3-hydroxybutyrate) (P(3HB)), has emerged as a critical strategy for tailoring the material properties of these bioplastics. This technical guide provides an in-depth exploration of the role of 3HHx in PHA synthesis, detailing the biosynthetic pathways, key enzymatic players, and genetic engineering strategies employed to produce P(3HB-co-3HHx) copolymers with desired compositions and properties. Furthermore, this guide summarizes quantitative data on 3HHx incorporation, outlines key experimental protocols, and presents visual diagrams of the core metabolic and experimental workflows.

Introduction: The Significance of this compound in PHA Copolymers

Poly(3-hydroxybutyrate) (P(3HB)), the most common type of PHA, is a highly crystalline and brittle polymer, which limits its applications.[1][2] The incorporation of this compound (3HHx), a C6 monomer, into the P(3HB) backbone disrupts the polymer's crystallinity, resulting in a more flexible and tougher copolymer known as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)).[1][3] This modification leads to a lower melting temperature, reduced Young's modulus, and increased elongation to break, making P(3HB-co-3HHx) a more versatile and commercially viable bioplastic.[3] The properties of P(3HB-co-3HHx) can be fine-tuned by controlling the molar fraction of the 3HHx monomer, which in turn influences the polymer's thermal and mechanical characteristics.[2][4]

Biosynthesis of 3HHx-Containing PHAs

The microbial production of P(3HB-co-3HHx) relies on specific metabolic pathways that provide the necessary precursors, (R)-3-hydroxybutyryl-CoA and (R)-3-hydroxyhexanoyl-CoA, for polymerization by PHA synthase. These precursors can be generated from various carbon sources, including fatty acids, plant oils, and even unrelated sources like sugars and CO2 through metabolic engineering.[3][5][6]

Key Metabolic Pathways

Two primary pathways are central to the synthesis of 3HHx-containing PHAs:

-

The β-Oxidation Pathway: When fatty acids or plant oils are used as carbon sources, the β-oxidation cycle is the primary route for generating (R)-3-hydroxyacyl-CoA monomers.[6] Intermediates of this pathway, such as (R)-3-hydroxyhexanoyl-CoA, can be directly channeled into PHA synthesis.

-

De Novo Fatty Acid Synthesis and Engineered Pathways: For structurally unrelated carbon sources like glucose, engineered pathways are required to produce 3HHx precursors. This often involves reversing the β-oxidation cycle or establishing novel pathways that can convert central metabolic intermediates into the desired C6 monomer.[6][7]

Crucial Enzymes in 3HHx Incorporation

Several key enzymes govern the synthesis and incorporation of 3HHx into PHA polymers:

-

PHA Synthase (PhaC): This is the key polymerizing enzyme in PHA biosynthesis.[2] The substrate specificity of PhaC is a critical determinant of the monomer composition of the resulting PHA.[2] Class I and Class II PHA synthases exhibit different substrate specificities, with some, like the synthase from Aeromonas caviae (PhaCAc), being particularly efficient at incorporating both SCL and MCL monomers like 3HB and 3HHx.[3][8]

-

(R)-Specific Enoyl-CoA Hydratase (PhaJ): This enzyme plays a vital role in converting enoyl-CoA intermediates from the β-oxidation pathway into the (R)-3-hydroxyacyl-CoA precursors required for PHA synthesis.[3][9] Overexpression of phaJ genes is a common strategy to increase the supply of MCL monomers for PHA production.[3][10]

-

β-Ketothiolase (PhaA/BktB): This enzyme catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, the first step in the P(3HB) synthesis pathway.[11][12] Some β-ketothiolases, like BktB, have broader substrate specificity and can condense acetyl-CoA with longer acyl-CoA molecules, contributing to the synthesis of precursors for MCL monomers.[7][13]

-

Acetoacetyl-CoA Reductase (PhaB): This enzyme reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA.[11][12] Modulating the activity of PhaB can influence the ratio of 3HB to 3HHx monomers in the final copolymer.[3] Deletion or downregulation of phaB can reduce the pool of 3HB precursors, thereby increasing the relative incorporation of 3HHx.[9]

Quantitative Data on 3HHx Incorporation

The following tables summarize quantitative data from various studies on the production of P(3HB-co-3HHx) in different engineered microorganisms.

Table 1: Production of P(3HB-co-3HHx) in Engineered Ralstonia eutropha (Cupriavidus necator)

| Engineered Strain | Carbon Source | PHA Content (% of CDW) | 3HHx Fraction (mol%) | Reference |

| Re2133/pCB81 | Food waste ferment | 52 ± 4 | 18.5 ± 3 | [14] |

| Re2133 | Coffee waste oil (1.5%) | 69 | 22 | [10] |

| Engineered R. eutropha | Palm oil | 71 | 17 | [3] |

| Engineered R. eutropha | Palm oil | 66 | 30 | [3] |

| MF01∆B1/pBBP-ccrMeJ4a-emd | CO2, H2, O2 | Not specified | 47.7 ± 6.2 | [5] |

Table 2: Production of P(3HB-co-3HHx) in Engineered Escherichia coli

| Engineered Strain | Carbon Source(s) | PHA Content (% of CDW) | 3HHx Fraction (mol%) | Molecular Weight (Mw) | Reference |

| Recombinant E. coli | Dodecanoic acid + Ethanol | 58 ± 1 | 49 | 1.5 x 104 | [15] |

| Recombinant E. coli | Hexanoic acid + Butyric acid + Ethanol | 25 ± 1 | 86 | 2.8 x 104 | [15] |

Table 3: Production of MCL-PHA in Pseudomonas putida

| Strain | Carbon Source | PHA Content (wt%) | Dominant Monomer(s) | Reference |

| KT2442 (Wild type) | Dodecanoate | 50 | 3-hydroxydecanoate | [16] |

| KTOY06 (fadB and fadA knockout) | Dodecanoate | 84 | 3-hydroxydodecanoate (41 mol%) | [16] |

| KTHH03 (β-oxidation mutant) | Hexanoate | Not specified | Poly(this compound) (PHHx) | [17] |

Experimental Protocols

General Fermentation Protocol for P(3HB-co-3HHx) Production

This protocol is a generalized representation based on methodologies cited in the literature.[3][10][14]

-

Strain Cultivation: An engineered strain of Ralstonia eutropha or Pseudomonas putida harboring the necessary genes for 3HHx incorporation (e.g., phaC, phaJ) is cultured in a rich medium (e.g., Luria-Bertani broth) to generate sufficient biomass.

-

PHA Production Stage: The cells are then transferred to a minimal medium with a limiting essential nutrient (e.g., nitrogen) and an excess of the carbon source (e.g., plant oil, fatty acids, or volatile fatty acids). The C/N ratio is a critical parameter to optimize for high PHA accumulation.[10]

-

Incubation: The culture is incubated at a specific temperature (typically 30-37°C) with agitation for a defined period (e.g., 48-120 hours) to allow for PHA accumulation.

-

Cell Harvesting: The cells are harvested by centrifugation.

-

PHA Extraction and Purification: The harvested cell pellet is washed and then subjected to a solvent extraction process (e.g., using chloroform (B151607) or non-halogenated solvents) to isolate the PHA. The polymer is then precipitated, washed, and dried.

Quantification of 3HHx Monomer Composition by Gas Chromatography (GC)

This protocol is based on the widely used acid-catalyzed methanolysis method.[18]

-

Sample Preparation: A known amount of dried PHA or lyophilized cells is subjected to methanolysis in a mixture of chloroform and acidified methanol (B129727) (e.g., 3% v/v H2SO4) containing an internal standard (e.g., benzoic acid).

-

Methanolysis: The mixture is heated at 100°C for several hours to convert the hydroxyacyl monomers into their corresponding methyl esters.

-

Extraction: After cooling, water is added, and the organic phase containing the methyl esters is separated.

-

GC Analysis: The organic phase is analyzed by a gas chromatograph equipped with a flame ionization detector (GC-FID).

-

Quantification: The monomer composition is determined by comparing the peak areas of the methyl esters to those of known standards.

Visualizing the Pathways and Workflows

Metabolic Pathway for P(3HB-co-3HHx) Synthesis from Fatty Acids

Caption: Biosynthesis of P(3HB-co-3HHx) from fatty acids.

Experimental Workflow for Production and Characterization

Caption: Workflow for P(3HB-co-3HHx) production and analysis.

Conclusion

The incorporation of this compound into PHA polymers represents a significant advancement in the development of biodegradable plastics with tailored properties. Through a deep understanding of the underlying metabolic pathways and the strategic application of metabolic engineering, it is possible to control the monomer composition and, consequently, the physical characteristics of P(3HB-co-3HHx). This technical guide provides a foundational understanding for researchers and professionals in the field, highlighting the critical role of 3HHx in moving PHAs from a niche biopolymer to a mainstream, sustainable material solution. Further research into novel enzymes, optimized fermentation processes, and efficient downstream processing will continue to enhance the economic viability and expand the applications of these versatile bioplastics.

References

- 1. mdpi.com [mdpi.com]

- 2. A review on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] and genetic modifications that affect its production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of Poly(3-Hydroxybutyrate-co-3-Hydroxyhexanoate) from Plant Oil by Engineered Ralstonia eutropha Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) from CO2 by a Recombinant Cupriavidus necator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic biology of microbes synthesizing polyhydroxyalkanoates (PHA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microaerobic insights into production of polyhydroxyalkanoates containing this compound via native reverse β-oxidation from glucose in Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Exploring Class I polyhydroxyalkanoate synthases with broad substrate specificity for polymerization of structurally diverse monomer units [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Production of (3-hydroxybutyrate-co-3-hydroxyhexanoate) copolymer from coffee waste oil using engineered Ralstonia eutropha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic Engineering of Poly(3-Hydroxyalkanoates): From DNA to Plastic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) production from engineered Ralstonia eutropha using synthetic and anaerobically digested food waste derived volatile fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biosynthesis of Poly(3-Hydroxybutyrate-co‑this compound) with a High this compound Fraction and Low Molecular Weight for Polymer Blending - ProQuest [proquest.com]

- 16. Production of polyhydroxyalkanoates with high 3-hydroxydodecanoate monomer content by fadB and fadA knockout mutant of Pseudomonas putida KT2442 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Characterization of Polyhydroxyalkanoates Produced at Pilot Scale From Different Organic Wastes [frontiersin.org]

An In-depth Technical Guide to 3-Hydroxyhexanoate: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyhexanoate, a short-chain hydroxy fatty acid, is a molecule of significant interest across various scientific disciplines, from materials science to metabolic research. It serves as a key monomeric precursor in the biosynthesis of biodegradable polyhydroxyalkanoates (PHAs), offering a sustainable alternative to conventional plastics. Furthermore, its presence as a metabolite in certain physiological and pathological states, such as diabetic ketoacidosis, underscores its relevance in clinical and diagnostic research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological pathways associated with this compound, alongside detailed experimental protocols for its synthesis, purification, and characterization.

Chemical Structure and Identification

This compound is the conjugate base of 3-hydroxyhexanoic acid. The structure features a six-carbon chain with a hydroxyl group at the third carbon position and a carboxylate group at the terminus.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₆H₁₁O₃⁻ |

| CAS Number | 10191-24-9 (for 3-hydroxyhexanoic acid)[1][2][3][4] |

| PubChem CID | 151492 (for 3-hydroxyhexanoic acid)[1] |

| SMILES | CCCC(CC(=O)O)O[1] |

| InChI | InChI=1S/C6H12O3/c1-2-3-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)[1][2] |

| InChIKey | HPMGFDVTYHWBAG-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The physicochemical properties of 3-hydroxyhexanoic acid are crucial for its handling, analysis, and application. The following table summarizes key quantitative data.

| Property | Value | Source |

| Molecular Weight | 132.16 g/mol | [1][2][3] |

| Physical State | Liquid/Oil | [2][3][5] |

| Melting Point | 13 °C (predicted) | [5] |

| Boiling Point | 259.6 ± 23.0 °C (predicted) | [5] |

| pKa | 4.38 ± 0.10 (predicted) | [5] |

| Solubility | Soluble in Chloroform (B151607), Ethanol, Methanol (B129727); Slightly soluble in DMSO, Water | [2][5] |

| Density | 1.100 ± 0.06 g/cm³ (predicted) | [5] |

Biological Significance and Metabolic Pathways

This compound is a key intermediate in the biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)), a biodegradable polyester.[6] The incorporation of this compound monomers into the polymer chain imparts flexibility and improves the mechanical properties of the resulting bioplastic. The biosynthesis of the 3-hydroxyhexanoyl-CoA precursor primarily occurs through two main pathways: the β-oxidation of fatty acids and de novo fatty acid synthesis.

β-Oxidation Pathway

In this pathway, fatty acids are broken down to supply (R)-3-hydroxyacyl-CoA monomers for PHA synthesis. The key enzyme in this process is (R)-specific enoyl-CoA hydratase (PhaJ), which converts an enoyl-CoA intermediate to (R)-3-hydroxyacyl-CoA.[6][7]

De Novo Fatty Acid Synthesis Pathway

Alternatively, 3-hydroxyhexanoyl-CoA can be synthesized from central carbon metabolism intermediates like acetyl-CoA. This pathway involves a series of enzymatic reactions to build up the carbon chain. A key enzyme in this pathway is 3-ketoacyl-ACP reductase (FabG).

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of 3-hydroxyhexanoic acid. These protocols are based on established methods for similar hydroxy fatty acids and can be adapted as needed.

Chemical Synthesis of 3-Hydroxyhexanoic Acid

This protocol describes a general procedure for the synthesis of 3-hydroxyhexanoic acid via a Reformatsky-type reaction followed by hydrolysis.

Materials:

-

Ethyl bromoacetate (B1195939)

-

Zinc dust, activated

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), concentrated

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 equivalents).

-

Reformatsky Reaction: Add a solution of butyraldehyde (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous diethyl ether or THF dropwise to the zinc suspension under a nitrogen atmosphere. The reaction is often initiated by gentle heating.

-

Maintain the reaction at reflux for 2-3 hours after the addition is complete. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Concentrate the organic phase under reduced pressure to obtain the crude ethyl this compound.

-

Hydrolysis: Dissolve the crude ester in a solution of NaOH or KOH (2.0 equivalents) in a mixture of water and ethanol.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidification and Extraction: Cool the reaction mixture and acidify to pH 2-3 with concentrated HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic phase under reduced pressure to yield crude 3-hydroxyhexanoic acid.

Purification of 3-Hydroxyhexanoic Acid

The crude 3-hydroxyhexanoic acid can be purified by silica (B1680970) gel column chromatography.

Materials:

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Loading: Dissolve the crude 3-hydroxyhexanoic acid in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Fraction Collection: Collect fractions and monitor by TLC.

-

Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain purified 3-hydroxyhexanoic acid.

Characterization of 3-Hydroxyhexanoic Acid

The structure and purity of the synthesized 3-hydroxyhexanoic acid should be confirmed by spectroscopic methods.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

¹H NMR (400 MHz, CDCl₃):

-

Expected chemical shifts (δ, ppm):

-

~0.9 (t, 3H, -CH₃)

-

~1.3-1.6 (m, 4H, -CH₂CH₂-)

-

~2.4-2.6 (m, 2H, -CH₂COOH)

-

~4.0-4.1 (m, 1H, -CH(OH)-)

-

Broad singlet for -OH and -COOH protons (variable)

-

¹³C NMR (100 MHz, CDCl₃):

-

Expected chemical shifts (δ, ppm):

-

~14 (-CH₃)

-

~19, ~38 (-CH₂CH₂-)

-

~42 (-CH₂COOH)

-

~68 (-CH(OH)-)

-

~177 (-COOH)

-

Sample Preparation:

-

A thin film of the neat liquid sample can be prepared between two NaCl or KBr plates.

Expected Absorptions (cm⁻¹):

-

~3400-2400 (broad, O-H stretch of carboxylic acid)

-

~3500-3200 (broad, O-H stretch of alcohol)

-

~2960-2850 (C-H stretch of alkyl groups)

-

~1710 (strong, C=O stretch of carboxylic acid)

-

~1200-1000 (C-O stretch of alcohol and carboxylic acid)

Technique:

-

Electrospray ionization (ESI) in negative ion mode is suitable for detecting the deprotonated molecule [M-H]⁻.

Expected m/z:

-

[M-H]⁻ = 131.07

Conclusion

This compound is a versatile molecule with significant implications in both industrial biotechnology and biomedical research. Its role as a building block for biodegradable polymers highlights its potential in developing sustainable materials. Furthermore, its detection in biological systems provides valuable insights into metabolic processes. The detailed chemical information and experimental protocols provided in this guide are intended to support researchers and scientists in further exploring the properties and applications of this important hydroxy fatty acid.

References

- 1. 3-Hydroxyhexanoic acid | C6H12O3 | CID 151492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. larodan.com [larodan.com]

- 4. scbt.com [scbt.com]

- 5. 3-HYDROXYHEXANOIC ACID | 10191-24-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. An updated overview on the regulatory circuits of polyhydroxyalkanoates synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enantiomers of 3-Hydroxyhexanoate: (R)- vs. (S)-

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chirality is a fundamental consideration in drug development, as enantiomers of a molecule can exhibit profoundly different pharmacological and toxicological profiles. This technical guide provides a comprehensive analysis of the (R)- and (S)-enantiomers of 3-hydroxyhexanoate, a medium-chain beta-hydroxy fatty acid. While the (R)-enantiomer is a known biopolymer component, the distinct biological roles and properties of each enantiomer are critical areas of investigation for therapeutic applications. This document details their synthesis, separation, physicochemical properties, and known or potential biological activities, offering a technical resource for researchers in pharmacology and medicinal chemistry.

Physicochemical Properties

The enantiomers of this compound share identical physical properties in an achiral environment, with the exception of their interaction with plane-polarized light. Quantitative data for the individual enantiomers is sparse in publicly available literature; however, data for the racemic ethyl ester provides a baseline. The most critical distinguishing characteristic, specific optical rotation, defines their identity as enantiomers.

Table 1: Comparative Physicochemical Data of this compound Enantiomers and Related Compounds

| Property | (R)-3-Hydroxyhexanoate | (S)-3-Hydroxyhexanoate | Racemic Ethyl this compound | Reference Compound: Ethyl (S)-3-Hydroxybutanoate |

| Molecular Formula | C₆H₁₂O₃ | C₆H₁₂O₃ | C₈H₁₆O₃ | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol | 132.16 g/mol | 160.21 g/mol | 132.16 g/mol |

| Appearance | Data not available | Data not available | Colorless liquid[1][2] | Colorless liquid[3] |

| Boiling Point | Data not available | Data not available | 90-92 °C @ 14 mmHg[1] | Data not available |

| Density | Data not available | Data not available | 0.974 g/mL[1] | Data not available |

| Refractive Index | Data not available | Data not available | 1.428 @ 20 °C[1] | Data not available |

| Specific Rotation ([α]D) | Expected positive value | Expected negative value | 0° (by definition) | +43.5° (c=1.0, CHCl₃)[3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents (predicted) | Sparingly soluble in water; soluble in organic solvents (predicted) | Soluble in organic solvents | Soluble in organic solvents |

Note: Specific experimental data for the pure enantiomers of this compound are not readily found in the cited literature. The expected sign of specific rotation is based on convention, and the value for the analogous (S)-3-hydroxybutanoate ester is provided for context.

Enantioselective Synthesis & Chiral Separation

Achieving high enantiomeric purity is paramount for studying the distinct effects of each stereoisomer. This is accomplished through enantioselective synthesis or by separating a racemic mixture.

Enantioselective Synthesis

Biocatalytic reduction of a prochiral ketone is a highly effective method for producing specific enantiomers of β-hydroxy esters. Enzymes from various microorganisms, such as baker's yeast (Saccharomyces cerevisiae), exhibit high stereoselectivity.

This protocol is adapted from established methods for the yeast-mediated reduction of β-keto esters and serves as a representative procedure for synthesizing the (S)-enantiomer.[3] The selection of a specific yeast strain or isolated ketoreductase enzyme would determine the resulting enantiomer.

-

Yeast Culture Preparation: Suspend 100 g of baker's yeast in 500 mL of a 5% (w/v) aqueous sucrose (B13894) solution in a 2 L flask.

-

Activation: Stir the suspension at 30°C for 1 hour to activate the yeast.

-

Substrate Addition: Add 10.0 g of ethyl 3-oxohexanoate to the fermenting yeast suspension.

-

Reaction: Stir the mixture vigorously at room temperature (25-30°C) for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the starting material is consumed, add 50 g of Celite® to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the cell cake with 200 mL of ethyl acetate (B1210297).

-

Extraction: Transfer the filtrate to a separatory funnel and extract three times with 150 mL portions of ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation or silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield ethyl (S)-3-hydroxyhexanoate.

-

Characterization: Confirm the product structure by ¹H NMR and ¹³C NMR spectroscopy. Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.

Chiral Separation

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating enantiomers from a racemic mixture. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.

This protocol provides a general framework for the chiral separation of this compound enantiomers. Optimization of the mobile phase composition and choice of column is typically required.[4][5][6][7]

-

Instrumentation: A standard HPLC system equipped with a UV detector is required.

-

Chiral Column: Select a polysaccharide-based CSP, such as Chiralcel® OD-H (cellulose-based) or Chiralpak® AD-H (amylose-based).

-

Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The solvent ratio must be optimized to achieve baseline separation.

-

Sample Preparation: Dissolve the racemic this compound (or its ester) in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

-

Detection: UV at 210 nm

-

-

Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as two distinct, well-resolved peaks. The enantiomeric excess can be calculated from the relative peak areas.

Biological Activity and Signaling Pathways

While the biological roles of this compound enantiomers are not as extensively studied as shorter-chain analogues like beta-hydroxybutyrate (BHB), existing research provides a strong foundation for hypothesizing their distinct activities.

(R)-3-Hydroxyhexanoate: A Monomer for Biopolymers

The most well-documented biological role of (R)-3-hydroxyhexanoate is as a monomer unit in the production of polyhydroxyalkanoates (PHAs), specifically poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) or P(3HB-co-3HHx).[8][9] These biopolymers are synthesized by various bacteria as intracellular carbon and energy storage materials. The incorporation of the (R)-3HHx monomer improves the flexibility and processability of the resulting polymer compared to the more brittle poly(3-hydroxybutyrate) homopolymer.[8] The biosynthesis involves the conversion of fatty acid metabolites into (R)-3-hydroxyacyl-CoA thioesters, which are then polymerized by PHA synthase enzymes.[3] The (S)-enantiomer is not incorporated into this pathway.

Stereospecific Signaling of Medium-Chain Hydroxy Fatty Acids

Research on related molecules strongly suggests that the enantiomers of this compound could have distinct signaling functions relevant to drug development.

-

Immune Response: In plants, free (R)-3-hydroxydecanoic acid acts as a potent immune elicitor by activating the LORE receptor kinase, while the (S)-enantiomer is inactive.[10] This demonstrates a clear stereospecific recognition of medium-chain 3-hydroxy fatty acids by a cell surface receptor.

-

GPCR Activation: Shorter-chain fatty acids and their hydroxylated metabolites are known ligands for G-protein coupled receptors (GPCRs). Butyrate (B1204436) and the ketone body β-hydroxybutyrate are agonists for GPR109A (also known as HCAR2), a receptor involved in suppressing inflammation.[11][12] Given that GPR109A can be activated by various hydroxycarboxylic acids, it is plausible that one or both enantiomers of this compound could interact with this or other related GPCRs, potentially modulating inflammatory responses.

-

Enantiomer-Specific Physiological Effects: Studies on the enantiomers of BHB show they have differential effects on cardiac myocyte electrophysiology, with the (R)-enantiomer prolonging the action potential duration while the racemic mixture shortens it.[13] This highlights that even subtle differences in stereochemistry can lead to opposite physiological outcomes.

Implications for Drug Development and Research

The distinct biological roles—established for the (R)-enantiomer and potential for the (S)-enantiomer—underscore the necessity of studying these molecules as separate chemical entities.

-

(R)-3-Hydroxyhexanoate: Its role in forming biocompatible and biodegradable polymers makes it a key component in materials science for medical devices, drug delivery systems, and tissue engineering scaffolds.[14][15]

-

(S)-3-Hydroxyhexanoate: As the "unnatural" enantiomer in the context of PHA biosynthesis, its unique pharmacological profile remains to be explored. It may act as an antagonist or a modulator of pathways activated by the (R)-enantiomer, or it could possess entirely different biological targets.

-

Therapeutic Potential: The potential for stereospecific interaction with GPCRs like GPR109A suggests that one enantiomer could be developed as a selective anti-inflammatory agent, while the other might be inactive or have off-target effects.

Conclusion

While (R)-3-hydroxyhexanoate is primarily recognized for its structural role in biopolymers, emerging evidence from analogous molecules suggests a far richer and stereospecific biological significance for medium-chain beta-hydroxy fatty acids. For drug development professionals, the key takeaway is that the enantiomers of this compound cannot be considered interchangeable. Future research must focus on elucidating the specific protein targets and signaling pathways for each enantiomer to unlock their full therapeutic potential. The synthesis and separation protocols outlined herein provide a framework for obtaining the enantiopure compounds necessary for such critical investigations.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. ethyl this compound, 2305-25-1 [thegoodscentscompany.com]

- 3. orgsyn.org [orgsyn.org]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. csfarmacie.cz [csfarmacie.cz]

- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 7. Separation of Enantiomers of Ethyl 3-Hydroxybutyrate by HPLC with Chiral Chromatographic Column [mat-test.com]

- 8. A review on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] and genetic modifications that affect its production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ketone Body 3-Hydroxybutyrate Ameliorates Atherosclerosis via Receptor Gpr109a-Mediated Calcium Influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential Effects of Beta-Hydroxybutyrate Enantiomers on Induced Pluripotent Stem Derived Cardiac Myocyte Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 15. Enhanced vascular-related cellular affinity on surface modified copolyesters of 3-hydroxybutyrate and this compound (PHBHHx) - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydroxyhexanoate: A Technical Guide to its Role as a Medium-Chain-Length PHA Monomer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of 3-hydroxyhexanoate (3HHx) as a crucial medium-chain-length (MCL) monomer in the production of polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters synthesized by microorganisms, offering a promising, renewable alternative to conventional plastics. The incorporation of 3HHx into PHA polymers, particularly in combination with short-chain-length (SCL) monomers like 3-hydroxybutyrate (B1226725) (3HB), results in copolymers such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)) with enhanced material properties. These copolymers exhibit increased flexibility, lower crystallinity, and improved processability compared to the more brittle P(3HB) homopolymer, making them suitable for a wide range of applications, including in the biomedical field.[1][2][3]

Biosynthesis of this compound

The microbial production of 3HHx-containing PHAs is achieved through various metabolic pathways, primarily in bacteria such as Pseudomonas putida, Aeromonas hydrophila, and engineered strains of Ralstonia eutropha and Escherichia coli.[4][5][6] The two main routes for the synthesis of (R)-3-hydroxyacyl-CoA, the precursor for PHA polymerization, are the β-oxidation pathway when fatty acids are used as a carbon source, and the de novo fatty acid synthesis pathway when sugars or other unrelated carbon sources are utilized.[3][7]

The key enzyme responsible for the polymerization of hydroxyacyl-CoA monomers is PHA synthase (PhaC).[3] The substrate specificity of this enzyme plays a critical role in determining the monomer composition of the resulting PHA.[3] Genetic engineering of PHA synthases and metabolic pathways has enabled the production of P(3HB-co-3HHx) with controlled 3HHx molar fractions, thereby tailoring the material properties for specific applications.[3][5]

Properties and Applications of 3HHx-Containing PHAs

The incorporation of the C6 monomer 3HHx into the P(3HB) polymer chain disrupts the crystalline structure, leading to a decrease in melting temperature and crystallinity.[3][8] This results in a more flexible and elastomeric material with a higher elongation at break.[3][9] The properties of P(3HB-co-3HHx) can be modulated by varying the molar percentage of the 3HHx monomer. For instance, copolymers with 5-15 mol% of 3HHx exhibit flexible properties suitable for various applications.[8] These enhanced properties make P(3HB-co-3HHx) a candidate for applications in tissue engineering, such as for the repair of bone, cartilage, and nerves, as well as for the development of drug delivery systems and biodegradable packaging materials.[1][2]

Quantitative Data on P(3HB-co-3HHx) Production

The following tables summarize quantitative data from various studies on the production and properties of P(3HB-co-3HHx).

Table 1: Production of P(3HB-co-3HHx) by Different Microbial Strains

| Microbial Strain | Carbon Source(s) | PHA Content (wt%) | 3HHx (mol%) | Polymer Concentration (g/L) | Reference |

| Aeromonas hydrophila 4AK4 | Glucose, Lauric Acid | 50 | 11 | 25 | [10] |

| Engineered Burkholderia sp. Oh_219 | Crude Glycerol, Capric Acid | - | 9.7 | - | [11] |

| Engineered Burkholderia sp. Oh_219 | Crude Glycerol, Lauric Acid | - | 18 | - | [11] |

| Recombinant E. coli JM109 | Glucose | 41 | 14 | 2.8 | [8] |

| Engineered Cupriavidus necator | CO2 | 82.7 | 9.3 | 49.31 | [12] |

| Engineered Ralstonia eutropha | Butyrate | - | up to 40 | - | [13] |

Table 2: Thermal and Mechanical Properties of P(3HB-co-3HHx)

| 3HHx (mol%) | Melting Temperature (Tm, °C) | Glass Transition Temperature (Tg, °C) | Elongation at Break (%) | Reference |

| P(3HB) homopolymer | 174 | 5 | - | [14] |

| P(3HB-co-3HHx) | 168-170 | -0.2 to -1.6 | - | [14] |

| 17 | - | - | Similar to LDPE | [3] |

| 2.5 - 35 | - | - | Increases with 3HHx content | [9] |

Experimental Protocols

Detailed methodologies for the production, extraction, and characterization of 3HHx-containing PHAs are crucial for reproducible research.

Protocol 1: Production of P(3HB-co-3HHx) in Recombinant E. coli

This protocol is adapted from studies on the production of P(3HB-co-3HHx) from glucose in engineered E. coli.[4][15]

-

Strain and Plasmid Preparation: Transform E. coli JM109 with plasmids carrying the necessary genes for the 3HHx biosynthesis pathway, including a PHA synthase (e.g., phaC), β-ketothiolase (e.g., phaA), and acetoacetyl-CoA reductase (e.g., phaB), along with genes for the conversion of central metabolites to 3HHx precursors.

-

Cultivation:

-

Inoculate a single colony into LB medium containing appropriate antibiotics and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium containing 2% (w/v) glucose and antibiotics with the overnight culture.

-

Induce gene expression with IPTG (e.g., 1 mM) when the culture reaches a specific optical density.

-

Continue cultivation at 30°C for 48 hours.[15]

-

-

Cell Harvesting: Centrifuge the culture to pellet the cells. Wash the cell pellet with distilled water and then lyophilize to determine the dry cell weight.

Protocol 2: PHA Extraction using Chloroform (B151607)

This is a common laboratory method for extracting PHA from microbial biomass.[10][11][13]

-

Cell Lysis: Resuspend the lyophilized cell pellet in chloroform.

-

Extraction: Heat the suspension at a controlled temperature (e.g., 60-100°C) for a defined period (e.g., 3-4 hours) to dissolve the intracellular PHA.[11][16]

-

Separation of Cellular Debris: Filter the chloroform solution to remove non-PHA cellular material.

-

Precipitation: Add the PHA-containing chloroform solution to a 10-fold volume of cold methanol (B129727) or ethanol (B145695) to precipitate the polymer.[16]

-

Purification: Collect the precipitated PHA by centrifugation or filtration and wash with methanol.

-

Drying: Dry the purified PHA, for instance in a vacuum oven, to a constant weight.

Protocol 3: Analysis of 3HHx Monomer Composition by Gas Chromatography (GC)

GC is a standard method for determining the monomeric composition of PHAs.[8][17]

-

Methanolysis: Subject a known amount of dried PHA to methanolysis by heating in a mixture of chloroform and acidified methanol (e.g., 15% v/v H₂SO₄) at 100°C for several hours. This process depolymerizes the PHA into its constituent methyl-esterified monomers.[17]

-

Extraction: After cooling, add water to the mixture to separate the phases. The methyl-esterified monomers will be in the organic (chloroform) phase.

-

GC-MS Analysis: Inject an aliquot of the organic phase into a gas chromatograph-mass spectrometer (GC-MS) equipped with a suitable capillary column (e.g., HP-5MS).[17]

-

Quantification: Identify and quantify the individual monomers by comparing their retention times and mass spectra to those of known standards. An internal standard (e.g., methyl benzoate) is typically used for accurate quantification.[17]

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of this compound as a PHA monomer.

References

- 1. researchgate.net [researchgate.net]

- 2. Fast procedure for the analysis of poly(hydroxyalkanoates) in bacterial cells by off-line pyrolysis/gas-chromatography with flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of Poly(3-Hydroxybutyrate-co-3-Hydroxyhexanoate) from Plant Oil by Engineered Ralstonia eutropha Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Control of Metabolic States in Pseudomonas putida by Tuning Polyhydroxyalkanoate Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Extraction of PHAs [clt.astate.edu]

- 11. researchgate.net [researchgate.net]

- 12. Determination of copolymer compositions in polyhydroxyalkanoates using 1H benchtop nuclear magnetic resonance spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. ecobiomaterial.com [ecobiomaterial.com]

- 14. Solid-State Nuclear Magnetic Resonance (NMR) and Nuclear Magnetic Relaxation Time Analyses of Molecular Mobility and Compatibility of Plasticized Polyhydroxyalkanoates (PHA) Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. dr.ntu.edu.sg [dr.ntu.edu.sg]

An In-depth Technical Guide to Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] is a biodegradable and biocompatible thermoplastic belonging to the polyhydroxyalkanoate (PHA) family.[1][2] Synthesized by a variety of microorganisms, this copolymer has garnered significant attention for its tunable mechanical and thermal properties, which are largely dictated by the molar fraction of the 3-hydroxyhexanoate (3HHx) monomer.[1][2] Its versatility makes it a promising candidate for a range of applications, from biodegradable packaging to advanced drug delivery systems.[2][3] This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of P(3HB-co-3HHx), with a particular focus on its relevance to the pharmaceutical and biomedical fields. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate further research and development.

Introduction

Polyhydroxyalkanoates (PHAs) are a class of natural polyesters produced by microorganisms as intracellular carbon and energy storage granules.[3] Among the various PHA copolymers, P(3HB-co-3HHx) has emerged as a particularly promising material. The incorporation of the longer-chain this compound (3HHx) monomer into the poly(3-hydroxybutyrate) (P(3HB)) backbone disrupts the high crystallinity of P(3HB), which is known for its brittleness and narrow processing window.[1][2] This results in a more flexible and tougher material with a lower melting point and improved processability.[2] The ability to tailor these properties by controlling the 3HHx content makes P(3HB-co-3HHx) a highly adaptable biomaterial for specialized applications, including controlled drug release and tissue engineering scaffolds.[2][3]

Biosynthesis of P(3HB-co-3HHx)

The microbial production of P(3HB-co-3HHx) is a complex process involving multiple enzymatic steps. The most well-studied production organism is the bacterium Cupriavidus necator (formerly Ralstonia eutropha).[4][5] The biosynthesis can proceed through several metabolic pathways depending on the carbon source provided.

The primary pathway for P(3HB) synthesis involves three key enzymes encoded by the phaA, phaB, and phaC genes:

-

β-ketothiolase (PhaA): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.[3]

-

Acetoacetyl-CoA reductase (PhaB): Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA.[3]

-

PHA synthase (PhaC): Polymerizes (R)-3-hydroxybutyryl-CoA monomers to form the P(3HB) polymer chain.[3]

The incorporation of the 3HHx monomer can be achieved through pathways such as the β-oxidation of fatty acids.[3] In this process, (R)-specific enoyl-CoA hydratase (PhaJ) can convert intermediates of fatty acid degradation into (R)-3-hydroxyacyl-CoAs, including (R)-3-hydroxyhexanoyl-CoA, which are then incorporated into the growing polymer chain by PHA synthase.[3]

Engineered strains of C. necator and Escherichia coli have been developed to enhance the production of P(3HB-co-3HHx) from unrelated carbon sources like sugars.[6][7] These strains often feature heterologous genes, such as those for crotonyl-CoA carboxylase/reductase (Ccr) and ethylmalonyl-CoA decarboxylase (Emd), to create artificial pathways for the synthesis of the 3HHx precursor.[6][7]

Physicochemical Properties

The physical, mechanical, and thermal properties of P(3HB-co-3HHx) are highly dependent on the molar fraction of the 3HHx monomer. Generally, as the 3HHx content increases, the polymer becomes more flexible and less crystalline.

Molecular Weight

The weight-average molecular weight (Mw) and number-average molecular weight (Mn) are critical parameters influencing the mechanical properties of the polymer. These are typically determined by Gel Permeation Chromatography (GPC). The polydispersity index (PDI or Đ), which is the ratio of Mw to Mn, provides an indication of the distribution of molecular weights in the polymer sample.

Table 1: Molecular Weight of P(3HB-co-3HHx) at Various 3HHx Molar Fractions

| 3HHx (mol%) | Mw (x 10^4 g/mol ) | Mn (x 10^4 g/mol ) | PDI (Đ) | Source |

| 3.69 | 28.63 | - | - | [1] |

| 15.11 | 24.03 | - | - | [1] |

| - | 41.5 - 52.0 | - | 2.8 - 4.3 | [8] |

| 2.5 - 35 | 11.5 - 66.5 | - | - | [9][10][11] |

Note: Data presented is a compilation from different studies and production methods, which can influence the results.

Mechanical Properties

The incorporation of 3HHx monomers significantly impacts the mechanical behavior of the polymer, transitioning it from a rigid and brittle material to a more ductile and elastomeric one.

Table 2: Mechanical Properties of P(3HB-co-3HHx) as a Function of 3HHx Content

| 3HHx (mol%) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Source |

| 3.69 | 5.85 | 60.60 | - | [1] |

| 15.11 | 3.62 | 18.03 | - | [1] |

| General Trend | Decreases | Decreases | Increases | [2][10][11] |

Thermal Properties

The thermal characteristics of P(3HB-co-3HHx), such as the glass transition temperature (Tg) and melting temperature (Tm), are crucial for determining its processing conditions and applications. These are typically measured using Differential Scanning Calorimetry (DSC).

Table 3: Thermal Properties of P(3HB-co-3HHx) with Varying 3HHx Fractions

| 3HHx (mol%) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Source |

| General Trend | Decreases with increasing 3HHx | Decreases with increasing 3HHx | [2] |

| - | -0.2 to -1.6 | 168 - 170 | [8] |

| Industrial Sample | -2.4 | 112 / 141 (two peaks) | [8] |

| 10 | - | 136 | [4] |

Biocompatibility and Biodegradation

P(3HB-co-3HHx) exhibits excellent biocompatibility, supporting the adhesion and proliferation of various cell types, including fibroblasts, osteoblasts, and smooth muscle cells.[3] This makes it a suitable material for biomedical applications such as tissue engineering scaffolds and implantable devices.[12]

The degradation of P(3HB-co-3HHx) can occur through enzymatic action in biological environments, leading to the formation of its constituent hydroxy acids, which are non-toxic and can be metabolized by the body.[3] The rate of degradation is influenced by the 3HHx molar composition, with higher 3HHx content generally leading to a faster degradation rate due to the lower crystallinity of the polymer.[3]

Applications in Drug Development

The favorable properties of P(3HB-co-3HHx) make it an attractive candidate for various drug delivery applications.

-

Controlled Release Systems: The polymer can be formulated into microspheres, nanoparticles, or implants for the sustained and controlled release of therapeutic agents.[13]

-

Targeted Drug Delivery: P(3HB-co-3HHx) nanoparticles can be functionalized with targeting ligands to enhance drug delivery to specific sites, such as tumors.[2]

-

Tissue Engineering: The biocompatibility and biodegradability of P(3HB-co-3HHx) make it an excellent material for fabricating scaffolds that can be loaded with growth factors or other bioactive molecules to promote tissue regeneration.[3]

Experimental Protocols

This section outlines common methodologies for the production and characterization of P(3HB-co-3HHx).

P(3HB-co-3HHx) Production and Extraction Workflow

Compositional Analysis by ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified P(3HB-co-3HHx) polymer in approximately 0.75 mL of deuterated chloroform (B151607) (CDCl₃).

-

Data Acquisition: Record the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz).

-

Analysis: The molar fraction of the 3HHx unit is calculated by comparing the integral of the methyl proton signal of the 3HHx unit (a triplet at ~0.9 ppm) with the integral of the methine proton signal of the 3HB unit (a multiplet at ~5.2 ppm).

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

-